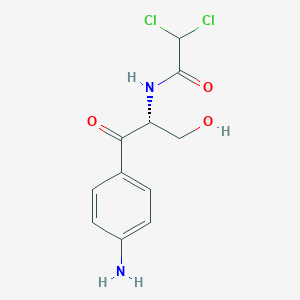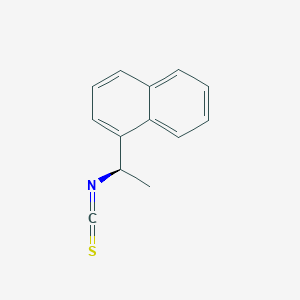
(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate
Overview
Description
®-(-)-1-(1-Naphthyl)ethyl isothiocyanate is a chiral isothiocyanate compound. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by its unique structure, which includes a naphthyl group attached to an ethyl isothiocyanate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-(1-Naphthyl)ethyl isothiocyanate typically involves the reaction of ®-(-)-1-(1-Naphthyl)ethylamine with thiophosgene or other isothiocyanate-forming reagents. One common method involves the use of dicyclohexylcarbodiimide in diethyl ether at temperatures ranging from -10°C to 20°C for about 15 hours .
Industrial Production Methods
Industrial production methods for ®-(-)-1-(1-Naphthyl)ethyl isothiocyanate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-(1-Naphthyl)ethyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with amines to form urea derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols.
Solvents: Common solvents include diethyl ether and dichloromethane.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include thiourea and urea derivatives, which are useful intermediates in organic synthesis.
Scientific Research Applications
®-(-)-1-(1-Naphthyl)ethyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a chiral reagent in asymmetric synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-(-)-1-(1-Naphthyl)ethyl isothiocyanate exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modify the activity of enzymes and other proteins, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-(1-Naphthyl)ethylamine: A chiral amine used in similar applications.
®-(-)-1-(1-Naphthyl)ethyl isocyanate: Another chiral isocyanate with comparable reactivity.
Uniqueness
®-(-)-1-(1-Naphthyl)ethyl isothiocyanate is unique due to its isothiocyanate functional group, which imparts distinct reactivity compared to its amine and isocyanate counterparts. This makes it particularly valuable in specific synthetic applications where isothiocyanate chemistry is required.
Properties
IUPAC Name |
1-[(1R)-1-isothiocyanatoethyl]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJWLIIUEIYCSF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426818 | |
| Record name | (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138617-82-0 | |
| Record name | (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate a suitable reagent for determining the enantiomeric purity of chiral amines?
A1: this compound, along with its counterpart (S)-1-Phenylethyl isothiocyanate, exhibit excellent properties as chirality recognizing reagents. [] These compounds react with chiral amines to form diastereomeric thiourea derivatives. These derivatives possess distinct NMR spectral characteristics, allowing for the easy identification and quantification of the individual enantiomers in a mixture.
Q2: What are the advantages of using this compound and (S)-1-Phenylethyl isothiocyanate for this application?
A2: The research highlights a key advantage of these compounds: their stability and reactivity in aqueous conditions. [] This property simplifies the experimental procedure, making them particularly useful for analyzing chiral amines that might be sensitive to other, harsher reaction conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


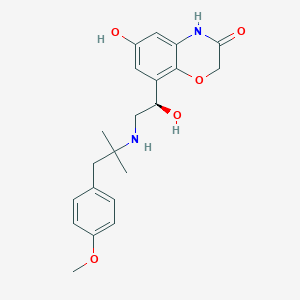
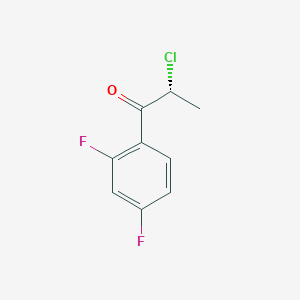
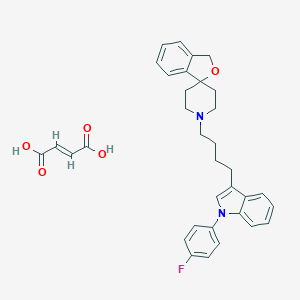
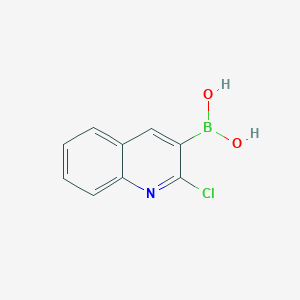
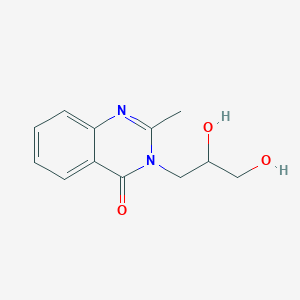
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)
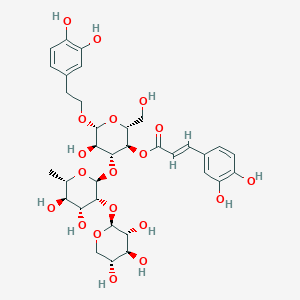
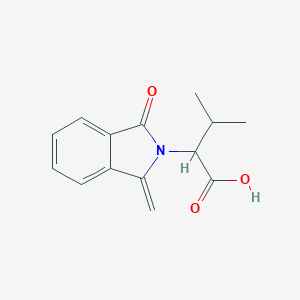
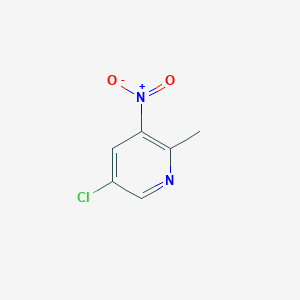
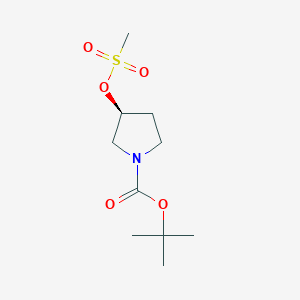
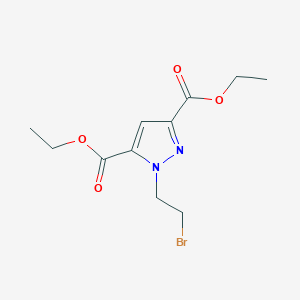

![4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B163209.png)
